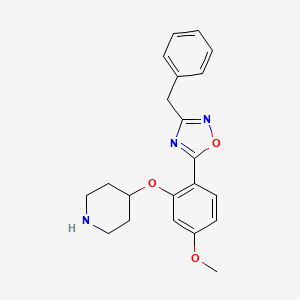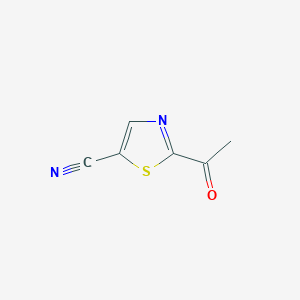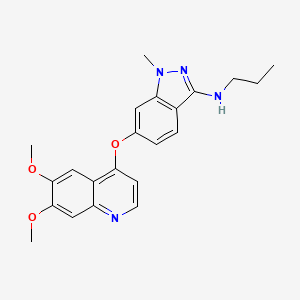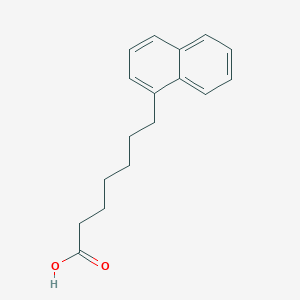![molecular formula C12H13BrO3 B13881845 2-[4-(2-Bromoacetyl)phenyl]ethyl acetate](/img/structure/B13881845.png)
2-[4-(2-Bromoacetyl)phenyl]ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-Bromoacetyl)phenyl]ethyl acetate is an organic compound with the molecular formula C12H13BrO3 It is a derivative of phenylacetate and contains a bromoacetyl group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Bromoacetyl)phenyl]ethyl acetate typically involves the reaction of 4-(2-bromoacetyl)phenol with ethyl acetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(2-Bromoacetyl)phenyl]ethyl acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromoacetyl group to an alcohol or alkane.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted phenylacetates with various functional groups.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Applications De Recherche Scientifique
2-[4-(2-Bromoacetyl)phenyl]ethyl acetate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Materials Science: It is utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-[4-(2-Bromoacetyl)phenyl]ethyl acetate involves its interaction with specific molecular targets. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Bromoacetyl)phenyl acetate
- 2-(4-Bromophenyl)ethyl acetate
- 4-Bromoacetophenone
Uniqueness
2-[4-(2-Bromoacetyl)phenyl]ethyl acetate is unique due to the presence of both the bromoacetyl and ethyl acetate groups, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C12H13BrO3 |
|---|---|
Poids moléculaire |
285.13 g/mol |
Nom IUPAC |
2-[4-(2-bromoacetyl)phenyl]ethyl acetate |
InChI |
InChI=1S/C12H13BrO3/c1-9(14)16-7-6-10-2-4-11(5-3-10)12(15)8-13/h2-5H,6-8H2,1H3 |
Clé InChI |
ZSYPMZAQVSQPSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCC1=CC=C(C=C1)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]butanoate](/img/structure/B13881765.png)



![3-(1H-pyrrolo[2,3-b]pyridin-3-yl)imidazo[1,2-a]pyrimidine](/img/structure/B13881787.png)
![6-Methyl-2-phenylpyrrolo[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B13881790.png)
![5-nitro-1-(tetrahydro-2H-pyran-2-yl)-3-[(tetrahydro-2H-pyran-2-yloxy)methyl]-1H-pyrazole](/img/structure/B13881808.png)
![1,1-Dimethylethyl [6-chloro-2-(hydroxymethyl)-3-pyridinyl]carbamate](/img/structure/B13881811.png)

![Methyl 7-(1-methylpyrazol-4-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13881830.png)

![2-[(2-Phenylethylamino)methyl]aniline](/img/structure/B13881850.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-piperidin-4-ylmethanone](/img/structure/B13881852.png)
